molecular formula C14H15F6NO3 B2487198 N-isopropyl-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide CAS No. 477863-92-6

N-isopropyl-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide

Cat. No.: B2487198
CAS No.: 477863-92-6
M. Wt: 359.268
InChI Key: QRBIECXRDIFJCE-UHFFFAOYSA-N
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Description

N-isopropyl-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide is a synthetic organic compound known for its unique chemical structure and properties This compound is characterized by the presence of an isopropyl group, two trifluoroethoxy groups, and a benzenecarboxamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-isopropyl-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzenecarboxamide Core: The initial step involves the preparation of the benzenecarboxamide core through the reaction of a suitable benzoic acid derivative with an amine.

    Introduction of Trifluoroethoxy Groups: The next step involves the introduction of the trifluoroethoxy groups through nucleophilic substitution reactions. This can be achieved by reacting the benzenecarboxamide intermediate with 2,2,2-trifluoroethanol in the presence of a suitable base.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-isopropyl-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The trifluoroethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and various alkyl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzenecarboxamide derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

N-isopropyl-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of specialty chemicals and materials with unique properties.

Comparison with Similar Compounds

Similar Compounds

  • N-isopropyl-2,5-bis(2,2,2-trifluoroethoxy)benzamide
  • N-isopropyl-2,5-bis(2,2,2-trifluoroethoxy)benzenesulfonamide
  • N-isopropyl-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxylate

Uniqueness

N-isopropyl-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. The presence of trifluoroethoxy groups enhances its stability and lipophilicity, making it suitable for various applications that similar compounds may not be able to achieve.

Properties

IUPAC Name

N-propan-2-yl-2,5-bis(2,2,2-trifluoroethoxy)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F6NO3/c1-8(2)21-12(22)10-5-9(23-6-13(15,16)17)3-4-11(10)24-7-14(18,19)20/h3-5,8H,6-7H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRBIECXRDIFJCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=C(C=CC(=C1)OCC(F)(F)F)OCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F6NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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